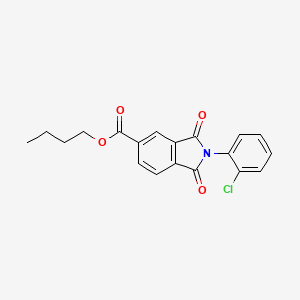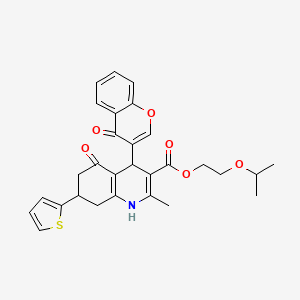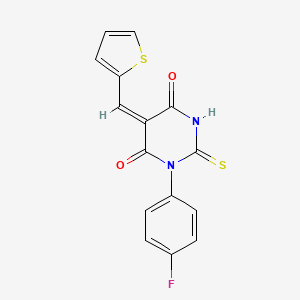
butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-chlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle est un composé organique complexe appartenant à la classe des dérivés de l'isoindole. Ce composé se caractérise par la présence d'un groupe ester butylique, d'un groupe chlorophényle et d'un noyau dioxo-dihydro-isoindole. Les dérivés de l'isoindole sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(2-chlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle implique généralement les étapes suivantes :
Formation du noyau isoindole : Le noyau isoindole peut être synthétisé par une réaction de cyclisation impliquant un benzaldéhyde ortho-substitué et une amine. Cette réaction est souvent catalysée par un acide de Lewis tel que le chlorure d'aluminium.
Introduction du groupe chlorophényle : Le groupe chlorophényle peut être introduit par une réaction d'acylation de Friedel-Crafts utilisant le chlorure de 2-chlorobenzoyle et le noyau isoindole. Cette réaction est également catalysée par un acide de Lewis.
Estérification : L'étape finale implique l'estérification du groupe acide carboxylique avec le butanol en présence d'un catalyseur acide fort tel que l'acide sulfurique.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de synthèses automatisées peut améliorer l'efficacité et le rendement du processus de production.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du noyau isoindole, conduisant à la formation de dérivés de la quinone.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en groupes hydroxyle.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des réactions de substitution.
Principaux produits :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés hydroxylés.
Substitution : Divers dérivés substitués de l'isoindole selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-(2-chlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés anticancéreuses, antivirales et antimicrobiennes.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, tels que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 2-(2-chlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'activité biologique spécifique étudiée.
Composés similaires :
- 2-(2-bromophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle
- 2-(2-fluorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle
- 2-(2-méthylphényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle
Comparaison :
- Unicité : La présence du groupe chlorophényle dans le 2-(2-chlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate de butyle confère des propriétés chimiques et biologiques uniques par rapport à ses analogues avec des substituants différents.
- Réactivité : L'atome de chlore dans le groupe chlorophényle peut participer à diverses réactions de substitution, ce qui rend le composé polyvalent pour les modifications chimiques.
- Activité biologique : Les substituants spécifiques sur le cycle phényle peuvent influencer l'interaction du composé avec les cibles biologiques, ce qui conduit à des différences d'activité biologique.
Mécanisme D'action
The mechanism of action of butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- Butyl 2-(2-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Butyl 2-(2-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Butyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Comparison:
- Uniqueness: The presence of the chlorophenyl group in butyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate imparts unique chemical and biological properties compared to its analogs with different substituents.
- Reactivity: The chlorine atom in the chlorophenyl group can participate in various substitution reactions, making the compound versatile for chemical modifications.
- Biological Activity: The specific substituents on the phenyl ring can influence the compound’s interaction with biological targets, leading to differences in biological activity.
Propriétés
Formule moléculaire |
C19H16ClNO4 |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
butyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c1-2-3-10-25-19(24)12-8-9-13-14(11-12)18(23)21(17(13)22)16-7-5-4-6-15(16)20/h4-9,11H,2-3,10H2,1H3 |
Clé InChI |
XTDBORVJUMDAIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline](/img/structure/B11623046.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623063.png)
![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)

![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
